13,14-dihydro-15-keto-tetranor Prostaglandin F1beta

Eicosanoid Metabolism Prostaglandin Catabolism Urinary Biomarker

Primary prostaglandins are chemically unstable and prone to ex vivo formation artifacts, confounding accurate quantification of systemic PGE2 biosynthesis. This stable terminal urinary metabolite circumvents these limitations, serving as the definitive LC-MS/MS standard for PGE2 biomarker studies. • CV <15% vs. tetranor-PGEM (CV <30%), enabling robust multi-year data concatenation across large cohort studies • Beta-configuration selectively reports PGE2 metabolic flux, distinct from PGF2α-pathway alpha-isomer (CAS 24379-94-0) • Pre-validated for immediate high-throughput workflow integration, reducing method development from months to days

Molecular Formula C16H28O5
Molecular Weight 300.39 g/mol
CAS No. 23015-45-4
Cat. No. B593250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13,14-dihydro-15-keto-tetranor Prostaglandin F1beta
CAS23015-45-4
Synonyms5β, 7α-dihydroxy-11-ketotetranor-Prostanoic Acid; 9β-13,14-dihydro-15-keto-tetranor Prostaglandin F1α; 9β,11α-dihydroxy-15-oxo-2,3,4,5-tetranor-Prostanoic Acid
Molecular FormulaC16H28O5
Molecular Weight300.39 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CCC1C(CC(C1CCC(=O)O)O)O
InChIInChI=1S/C16H28O5/c1-2-3-4-5-11(17)6-7-12-13(8-9-16(20)21)15(19)10-14(12)18/h12-15,18-19H,2-10H2,1H3,(H,20,21)/t12-,13-,14-,15-/m1/s1
InChIKeyUIZLUZTVNFGFMX-KBUPBQIOSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Metabolite Overview for PGE2 Quantification


13,14-Dihydro-15-keto-tetranor Prostaglandin F1beta (CAS 23015-45-4) is a prostanoid compound with the molecular formula C16H28O5 and a molecular weight of 300.4 g/mol . It is a downstream metabolite of Prostaglandin E2 (PGE2), formed via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) and Δ-13 reductase pathway, followed by β-oxidation [1]. As a chemically defined, non-endogenous urinary metabolite, it serves as a reliable surrogate marker for systemic PGE2 production, circumventing the instability and ex vivo formation artifacts associated with primary prostaglandins [1].

Type: PGE2 terminal urinary metabolite standard
Workflow: LC-MS/MS biomarker quantification
Pathway: 15-PGDH/Δ-13 reductase and β-oxidation

Procurement Risks and Alternative Metabolite Comparison


Substitution with alternative PGE2 metabolites, such as tetranor-PGEM or 13,14-dihydro-15-keto-PGE2, introduces significant risk of experimental failure due to differential stability, abundance, and validated clinical utility. For instance, 13,14-dihydro-15-keto-PGE2 possesses an extremely short plasma half-life (t1/2 ~8 min) and is subject to further rapid metabolism, rendering it unreliable as a biomarker [1]. In contrast, 13,14-dihydro-15-keto-tetranor PGF1β is a stable, terminal urinary metabolite that represents a defined endpoint of PGE2 catabolism. Furthermore, the specific beta-configuration of this compound differentiates it from the alpha-isomer (13,14-dihydro-15-keto-tetranor PGF1α, CAS 24379-94-0), which is primarily associated with PGF2α metabolism rather than PGE2 [2]. Therefore, accurate quantification of PGE2 biosynthesis, particularly in clinical or preclinical biomarker studies, mandates the use of this specific metabolite standard.

Alternative PGE2 metabolites (e.g., tetranor-PGEM) may exhibit different stability profiles and abundance, which can shift quantitative baseline interpretation.
Plasma metabolite 13,14-dihydro-15-keto-PGE2 has a very short half-life and is virtually undetectable in urine, limiting its reliability as a urinary biomarker.
The alpha-isomer (CAS 24379-94-0) primarily reports on PGF2α metabolism. Use of a non-specific isomer standard may confound PGE2 vs. PGF2α pathway attribution.

Quantitative Differentiation Evidence


Endogenous Excretion Baseline in Guinea Pig

In the foundational guinea pig model, this metabolite is excreted in urine at a defined concentration range of 1.34-2.74 µg/kg, establishing a quantitative baseline for normal PGE2 turnover [1]. This contrasts sharply with the plasma metabolite 13,14-dihydro-15-keto PGE2, which is virtually undetectable in urine due to its short half-life [2].

Endogenous Excretion Baseline
Class-level inference
1.34 – 2.74 µg/kg
Reported in vivo excretion range for PGE2 turnover normalization.
Guinea pig model; plasma metabolite undetectable in urine.
Eicosanoid Metabolism Prostaglandin Catabolism Urinary Biomarker

Analytical Precision in LC-MS/MS Assays

In a validated LC-MS/MS method for quantifying 32 urinary eicosanoids, 13,14-dihydro-15-keto-tetranor PGF1β demonstrated high analytical precision with a long-term coefficient of variation (CV) of <15% over 15 months of data acquisition [1]. This performance is superior to that of tetranor-PGEM (another PGE2 metabolite), which exhibited a higher CV of <30% in the same study [1], indicating greater robustness for large-scale epidemiological studies.

Analytical Precision (LC-MS/MS)
Head-to-head
Long-term CV % compare to tetranor-PGEM
Supports method repeatability review for cohort studies.
15-month acquisition; human urine matrix.
LC-MS/MS Method Validation Clinical Phenotyping

Isomer-Specific PGE2 Pathway Selectivity

In a murine model of atopic dermatitis (AD), urinary levels of the alpha-isomer (13,14-dihydro-15-keto-tetranor PGF1α) were found to be elevated and dominant, reflecting PGF2α metabolism [1]. The beta-isomer, while also detectable, is specifically recognized as the major urinary metabolite of PGE2 . This stereochemical distinction is critical; misidentification or use of a non-specific assay could lead to misinterpretation of PGE2-driven versus PGF2α-driven inflammatory pathways.

Isomer-Specific Pathway Selectivity
Cross-study
Alpha-isomer dominant in AD model; beta-isomer is PGE2 metabolite
Enables selective PGE2 vs. PGF2α metabolic flux interpretation.
Murine AD model; canine splenic mass study context.
Atopic Dermatitis PGE2 Metabolism Lipid Mediator

Commercial High-Throughput Profiling Method

This metabolite is a standard component of commercially validated LC-MS/MS method packages (e.g., Shimadzu's Lipid Mediators Ver. 3) designed for the simultaneous quantification of numerous eicosanoids [1]. Its inclusion alongside 13,14-dihydro-15-keto-tetranor PGF1α [1] in these kits confirms its recognized utility and the technical feasibility of its chromatographic separation and detection within complex biological matrices, a critical factor for procurement in discovery research settings.

Commercial Method Integration
Supporting
Included in Lipid Mediators Ver. 3 package
Reduces method development time for multi-analyte workflows.
Off-the-shelf LC-MS/MS method; requires in-house verification.
Lipid Mediator High-Throughput Screening LC-MS/MS Method

High-Value Application Scenarios


Biomarker Validation in Preclinical Inflammation

This compound is the optimal standard for validating LC-MS/MS methods aimed at quantifying PGE2 biosynthesis in guinea pig or other preclinical models. Its established urinary excretion range of 1.34-2.74 µg/kg [1] provides a critical endogenous benchmark against which to measure drug-induced inhibition (e.g., by NSAIDs) or disease-related upregulation of the COX-2/PGE2 pathway.

Eicosanoid Profiling in Large Cohort Studies

Due to its superior long-term analytical precision (CV <15%) in validated LC-MS/MS assays compared to other PGE2 metabolites like tetranor-PGEM (CV <30%) [2], this compound is the preferred internal standard or calibration material for clinical studies involving hundreds to thousands of samples. Its use minimizes batch effects and ensures data concatenation across multi-year epidemiological studies.

PGE2 Flux in Inflammatory Disease Models

In diseases with overlapping prostaglandin pathways (e.g., atopic dermatitis, cancer), this beta-isomer standard allows for the selective quantification of PGE2 metabolic flux, distinct from the alpha-isomer that primarily reports on PGF2α metabolism [3]. Procurement of the correct isomer is essential for accurately attributing urinary eicosanoid changes to specific upstream signaling events.

Rapid Multi-Analyte Lipid Mediator Workflows

As a validated component of commercial LC-MS/MS method packages [4], this standard facilitates immediate integration into high-throughput screening workflows. This reduces method development timelines from months to days, enabling research groups to quickly profile PGE2 metabolites alongside other key lipid mediators without extensive in-house method optimization.

Application
Selection Property
Validation Focus
Preclinical biomarker validation
Endogenous excretion baseline context
Reference range normalization for COX-2/PGE2 pathway studies
Large cohort eicosanoid profiling
Long-term analytical precision review
Inter-assay variance control in longitudinal study designs
Inflammatory disease model studies
Isomer-specific pathway selectivity
PGE2 vs. PGF2α metabolic flux attribution in complex matrices
High-throughput lipid mediator screening
Commercial method inclusion
Rapid deployment verification in multi-analyte LC-MS/MS workflows

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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